1-乙基-5-甲氧基亚氨基咪唑烷-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Ethyl-5-methoxyiminoimidazolidine-2,4-dione is a compound that may be explored within various chemical research domains. It falls within the broader category of imidazolidine diones, a class known for their diverse biological activities and chemical functionalities. The specific focus on this compound suggests an interest in its unique structural or functional attributes.

Synthesis Analysis

While direct references to the synthesis of 1-Ethyl-5-methoxyiminoimidazolidine-2,4-dione were not found, related compounds provide insight into potential synthetic pathways. Analogous compounds, such as 5-Amino-3-methylimidazolidine-2,4-dione, have been synthesized through a simple two-step process, starting with specific amines added to cyanuric chloride followed by reactions with phenols or anilines (Witchard & Watson, 2010). This method might offer a starting point for synthesizing the target compound by modifying the substituents appropriately.

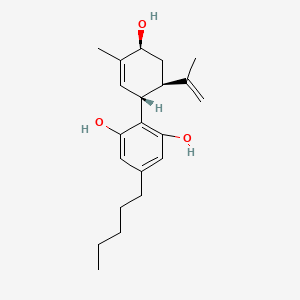

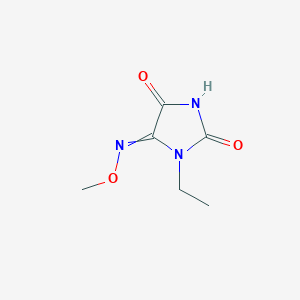

Molecular Structure Analysis

Molecular structure analysis often involves computational methods to predict stability, conformations, and reactivity. For compounds within the imidazolidine-2,4-dione family, DFT (Density Functional Theory) studies can provide insights into electronic structure, which directly influences chemical behavior. A study involving a structurally similar compound, 10-methoxy-10H-furo[3,2-g]chromeno[2,3-b][1,3]thiazolo[5,4-e]pyridine-2,10(3H)-dione, utilized FT-IR, NMR, and DFT calculations to detail its structure-activity relationships (Halim & Ibrahim, 2021). Similar analytical approaches could elucidate the molecular structure of 1-Ethyl-5-methoxyiminoimidazolidine-2,4-dione.

Chemical Reactions and Properties

The chemical reactions of imidazolidine diones typically involve nucleophilic attacks due to their electrophilic centers. For example, reactions of nitromethane with aryl isocyanates in the presence of triethylamine can form related structures, such as 1,3-diaryl-5-(hydroxyimino)imidazolidine-2,4-diones, showcasing the compound's reactivity and potential for functionalization (Shimizu, Hayashi, & Teramura, 1986).

Physical Properties Analysis

The physical properties of a compound, including melting point, solubility, and crystalline form, are essential for understanding its practical applications. These properties are often determined experimentally and are crucial for the compound's handling and formulation. Similar analyses on analogous compounds could provide a comparative basis for understanding the physical characteristics of 1-Ethyl-5-methoxyiminoimidazolidine-2,4-dione.

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity towards various reagents, and stability under different conditions, define the utility of the compound in chemical syntheses and potential applications. Studies on related thiazolidine derivatives have highlighted their utility in producing potent biological activities, indicating the importance of structural moieties in determining chemical behavior (Gupta, Ghosh, & Chandra, 2005).

科学研究应用

ERK1/2 抑制剂开发

1-乙基-5-甲氧基亚氨基咪唑烷-2,4-二酮类似物已被合成,以潜在用作 ERK1/2 抑制剂,特别是在白血病细胞中。研究了这些化合物抑制细胞增殖和诱导细胞凋亡的能力,表明它们在癌症治疗中的潜力 (Li 等人,2009 年).

DNA 结合研究

咪唑烷衍生物,包括 1-乙基-5-甲氧基亚氨基咪唑烷-2,4-二酮,已分析其 DNA 结合亲和力。这些研究对于了解它们作为抗癌药物的潜力至关重要,因为发现这些化合物的 DNA 结合倾向与某些临床使用的抗癌药物相当甚至更高 (Shah 等人,2013 年).

抗菌活性

已经对 1-乙基-5-甲氧基亚氨基咪唑烷-2,4-二酮衍生物的抗菌特性进行了研究。这些研究重点关注它们对各种致病细菌和真菌菌株的有效性,显示了它们在抗菌疗法中使用的前景 (Stana 等人,2014 年).

抗结核活性

已经对 1-乙基-5-甲氧基亚氨基咪唑烷-2,4-二酮类似物的抗结核特性进行了研究。此类研究对于开发结核病的新疗法至关重要,尤其是在了解这些化合物的作用机制和构效关系方面 (Samala 等人,2014 年).

缓蚀剂

1-乙基-5-甲氧基亚氨基咪唑烷-2,4-二酮衍生物已被研究其作为缓蚀剂的潜力,特别是对于酸性环境中的低碳钢。这些研究对于开发能够耐腐蚀的新材料至关重要,从而延长金属结构的使用寿命 (Yadav 等人,2015 年).

抗糖尿病药物

研究还集中于从 1-乙基-5-甲氧基亚氨基咪唑烷-2,4-二酮衍生物中开发抗糖尿病药物。这些研究对于寻找新的糖尿病治疗方法至关重要,特别是那些表现出降血糖和降血脂活性的治疗方法 (Sohda 等人,1982 年).

作用机制

Target of Action

1-Ethyl-5-methoxyiminoimidazolidine-2,4-dione is a derivative of the Thiazolidin-2,4-dione (TZD) family . The TZD moiety plays a central role in the biological functioning of several essential molecules . The primary targets of TZDs are peroxisome proliferator-activated receptors (PPARs), specifically PPARγ . These receptors are nuclear receptors that regulate the transcription of a number of specific genes .

Mode of Action

The compound acts by activating PPARγ . When activated, the receptor binds to DNA in complex with the retinoid X receptor (RXR), another nuclear receptor, increasing transcription of a number of specific genes and decreasing transcription of others . The main effect of expression and repression of specific genes is an increase in the storage of fatty acids in adipocytes, thereby decreasing the amount of fatty acids present in circulation .

Biochemical Pathways

The activation of PPARγ leads to a number of downstream effects. TZD analogues exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation . They also exhibit antimicrobial action by inhibiting cytoplasmic Mur ligases, and antioxidant action by scavenging reactive oxygen species (ROS) .

Pharmacokinetics

It is known that tzds generally decrease triglycerides and increase high-density lipoprotein cholesterol (hdl-c) and low-density lipoprotein cholesterol (ldl-c) .

Result of Action

The activation of PPARγ by TZDs leads to a decrease in insulin resistance, which can be beneficial in the treatment of diabetes mellitus type 2 . Additionally, the antimicrobial and antioxidant actions of TZDs can have a variety of beneficial effects .

属性

IUPAC Name |

1-ethyl-5-methoxyiminoimidazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O3/c1-3-9-4(8-12-2)5(10)7-6(9)11/h3H2,1-2H3,(H,7,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWOKFBNWXNLMMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NOC)C(=O)NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-5-methoxyiminoimidazolidine-2,4-dione | |

CAS RN |

71342-67-1 |

Source

|

| Record name | 1-Ethyl-2,4,5-imidazolidinetrione 5-(O-methyloxime) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71342-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Amino-N-(2-methylpropyl)-N-[[(4S,5R)-2-oxo-4-(phenylmethyl)-5-oxazolidinyl]methyl]-benzenesulfonam](/img/no-structure.png)